5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE chemical properties
5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-AMINO-1-(2-FLUOROBENZYL)-1H-PYRAZOLE
Introduction
The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These heterocycles are key building blocks in the synthesis of a wide array of therapeutic agents, demonstrating efficacy in oncology, inflammation, and infectious diseases.[1][2] This guide provides a comprehensive technical overview of a specific, yet highly significant, derivative: 5-amino-1-(2-fluorobenzyl)-1H-pyrazole.
The introduction of a 2-fluorobenzyl group at the N1 position of the pyrazole ring is a strategic modification in drug design. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets. This guide will delve into the core chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
While specific experimental data for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole is not extensively available in public literature, we can infer its properties with a high degree of confidence based on closely related analogs and the well-understood chemistry of the 5-aminopyrazole class.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₀H₁₀FN₃ | Based on chemical structure |
| Molecular Weight | 191.21 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical appearance of similar 5-aminopyrazole derivatives[3] |
| Melting Point | 110 - 130 °C | Inferred from similar compounds like 5-amino-1-(2-hydroxyethyl)pyrazole (107-109 °C)[3] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General solubility profile for substituted pyrazoles[4] |
| Stability | Stable under normal laboratory conditions; may be sensitive to strong oxidizing agents. | General stability of the pyrazole ring system |
Spectroscopic Analysis (Predicted)
The spectroscopic data for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole can be predicted based on the analysis of similar compounds found in the literature.[2][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the aminobenzyl group, and the amino group. The signals for the 2-fluorobenzyl moiety will be particularly informative due to the fluorine coupling.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH₂ | 4.5 - 5.5 | Broad singlet | - | Chemical shift can vary with solvent and concentration. |
| CH₂ | 5.2 - 5.4 | Singlet | - | Benzylic protons adjacent to the pyrazole nitrogen. |
| Pyrazole H-3 | 7.3 - 7.5 | Singlet | - | The exact position will depend on the substitution at C4. |
| Pyrazole H-4 | 5.6 - 5.8 | Singlet | - | |
| Aromatic H (Fluorobenzyl) | 7.0 - 7.4 | Multiplet | - | Complex multiplet due to fluorine coupling. |
¹³C NMR Spectroscopy
The carbon NMR will provide insights into the carbon framework of the molecule.
| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₂ | 48 - 52 | Benzylic carbon. |
| Pyrazole C-3 | 140 - 145 | |
| Pyrazole C-4 | 95 - 100 | |
| Pyrazole C-5 | 150 - 155 | Carbon bearing the amino group. |
| Aromatic C (Fluorobenzyl) | 115 - 165 | The carbon attached to fluorine will show a large C-F coupling constant. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the amino group and the aromatic rings.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1000 - 1200 | Strong |
Mass Spectrometry
The mass spectrum should show a clear molecular ion peak, and the fragmentation pattern will be characteristic of the 1-benzyl-5-aminopyrazole structure.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 191 | Molecular ion |
| [M - NH₂]⁺ | 175 | Loss of the amino group. |
| [C₇H₆F]⁺ | 109 | 2-Fluorobenzyl cation, likely a prominent peak. |
Synthesis and Experimental Protocols
The synthesis of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole can be achieved through several established routes for 5-aminopyrazole derivatives.[6][7] A highly efficient and common method is the condensation of a substituted hydrazine with a β-ketonitrile.
Proposed Synthetic Protocol: Condensation of 2-Fluorobenzylhydrazine with Malononitrile
This one-pot, three-component reaction is an efficient way to synthesize the target molecule.[8]
Step 1: Formation of 2-Fluorobenzylhydrazine
2-Fluorobenzyl chloride is reacted with hydrazine hydrate to form 2-fluorobenzylhydrazine. This intermediate is often used directly in the next step without purification.
Step 2: Cyclization to form 5-amino-1-(2-fluorobenzyl)-1H-pyrazole
The in-situ generated 2-fluorobenzylhydrazine is reacted with malononitrile in a suitable solvent, such as ethanol, often with a catalytic amount of base.
Detailed Experimental Workflow
-
Preparation of 2-Fluorobenzylhydrazine: To a solution of hydrazine hydrate (2 equivalents) in ethanol, add 2-fluorobenzyl chloride (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture containing 2-fluorobenzylhydrazine, add malononitrile (1 equivalent).
-
Add a catalytic amount of a base, such as triethylamine or piperidine.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Rationale Behind Experimental Choices
-
Excess Hydrazine: Using an excess of hydrazine hydrate helps to minimize the formation of the dibenzylated product.
-
Catalytic Base: The base facilitates the condensation and cyclization steps.
-
Ethanol as Solvent: Ethanol is a good solvent for all the reactants and allows for heating to reflux to drive the reaction to completion.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 5-amino-1-(2-fluorobenzyl)-1H-pyrazole.
Chemical Reactivity and Derivatization
The reactivity of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole is primarily dictated by the nucleophilic character of the exocyclic amino group and the pyrazole ring itself. This makes it a versatile building block for the synthesis of more complex heterocyclic systems.[9][10]
Reactions at the Amino Group
The exocyclic amino group at the C5 position is a key site for derivatization. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Although less common, N-alkylation can be achieved under specific conditions.
-
Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups.
Cyclocondensation Reactions
5-aminopyrazoles are excellent precursors for the synthesis of fused pyrazole systems, which are of great interest in medicinal chemistry.[11]
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[1,5-a]pyrimidine ring system.
-
Synthesis of Pyrazolo[3,4-b]pyridines: Condensation with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridines.
Visualization of Reactivity
Caption: Key reactivity patterns of 5-amino-1-(2-fluorobenzyl)-1H-pyrazole.
Potential Applications in Drug Discovery and Development
The 5-aminopyrazole core is a well-established pharmacophore.[12] Derivatives of this scaffold have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The related compound, ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, is a known intermediate in the synthesis of Riociguat, a soluble guanylate cyclase stimulator used to treat pulmonary hypertension. This strongly suggests that 5-amino-1-(2-fluorobenzyl)-1H-pyrazole and its derivatives are of significant interest in the development of novel therapeutic agents. The 2-fluorobenzyl group can enhance binding to target proteins through favorable interactions and improve the overall pharmacokinetic profile of a drug candidate.
Safety and Handling
As with any chemical compound, 5-amino-1-(2-fluorobenzyl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
5-amino-1-(2-fluorobenzyl)-1H-pyrazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, its chemical properties can be reliably predicted based on the extensive literature on related 5-aminopyrazole derivatives. Its versatile reactivity allows for the synthesis of a wide range of more complex molecules, particularly fused heterocyclic systems with demonstrated biological activity. The presence of the 2-fluorobenzyl moiety further enhances its potential for developing novel therapeutics with improved properties. This guide provides a solid foundation for researchers and scientists working with this important class of compounds.
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